4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine
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Overview
Description
4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C16H23BrN2S. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine typically involves the following steps:
Bromination: The starting material, 6-methyl-1,3-benzothiazol-2-amine, undergoes bromination to introduce the bromo group at the 4-position.
Alkylation: The brominated compound is then subjected to alkylation with butylamine to introduce the N,N-dibutyl groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and amines are used as reagents, with conditions optimized for specific reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Bromo-1,3-benzothiazol-2-amine
4-Bromo-N-methylbenzylamine
4-Bromo-6-fluorobenzo[d]thiazol-2-amine
Uniqueness: 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine is unique due to its specific structural features, such as the presence of the N,N-dibutyl groups and the bromo substituent at the 4-position. These features contribute to its distinct chemical and biological properties compared to similar compounds.
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Properties
CAS No. |
665004-81-9 |
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Molecular Formula |
C16H23BrN2S |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H23BrN2S/c1-4-6-8-19(9-7-5-2)16-18-15-13(17)10-12(3)11-14(15)20-16/h10-11H,4-9H2,1-3H3 |
InChI Key |
AGOYAKPBDFEPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC2=C(S1)C=C(C=C2Br)C |
Origin of Product |
United States |
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